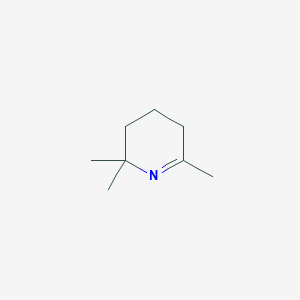

2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine

Description

2,3,4,5-Tetrahydropyridine (THP) derivatives are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry. The compound 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine features three methyl substituents at positions 2, 2, and 6 of the tetrahydropyridine ring.

Propriétés

IUPAC Name |

2,2,6-trimethyl-4,5-dihydro-3H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-7-5-4-6-8(2,3)9-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYJEAZZQIBMIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CCC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554038 | |

| Record name | 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112269-97-3 | |

| Record name | 2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

TMPTHP has been explored as a precursor in the synthesis of various pharmaceutical agents. Its ability to undergo functionalization reactions makes it valuable in developing new drugs. For instance, it has been used in the synthesis of compounds that exhibit anti-inflammatory and analgesic properties.

Ligands in Coordination Chemistry

TMPTHP acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their potential catalytic activities and applications in material science. Research indicates that TMPTHP complexes can facilitate various organic transformations under mild conditions.

Pharmacological Studies

The tetrahydropyridine scaffold is recognized for its pharmacological potential, particularly in neuropharmacology. TMPTHP derivatives have been investigated for their effects on neurotransmitter systems, showing promise as agents that could modulate synaptic transmission.

Case Study 1: Synthesis of Neuroactive Compounds

A study published in The Journal of Organic Chemistry detailed the synthesis of neuroactive compounds using TMPTHP as a starting material. The researchers demonstrated that modifications to the TMPTHP structure could yield derivatives with enhanced binding affinity to specific receptors involved in neurological disorders .

Case Study 2: Catalytic Applications

Research conducted on TMPTHP's role as a ligand revealed its effectiveness in catalyzing C-C bond formation reactions. A notable study showcased its application in the synthesis of complex organic molecules under environmentally friendly conditions, highlighting its potential for green chemistry applications .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2,2,6-trimethyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are involved in cell cycle regulation and bacterial cell wall synthesis, respectively . The compound’s effects are mediated through binding to the active sites of these enzymes, leading to inhibition of their activity and subsequent biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituent Position and Chain Length Effects

- 6-Alkyl-THP Derivatives: In antifungal studies, 6-alkyl-THP derivatives with long alkyl chains (C14–C18) demonstrated potent activity against fungal pathogens. For example, 6-hexadecyl-THP (5e) and 6-heptadecyl-THP (5f) showed the highest efficacy, suggesting that increased hydrophobicity from longer chains enhances membrane disruption .

- 6-Ethyl-THP: The simpler 6-ethyl-THP (PubChem CID: 10176084) lacks methyl groups at position 2 but shares a small alkyl substituent at position 5.

Functional Group Impact

- Acylated Derivatives (2- or 6-Acetyl/Propionyl-THP): Acyl groups significantly influence flavor profiles. 6-Acetyl-THP and 2-acetyl-THP are key aroma compounds in bread and popcorn, contributing to "roasty" notes . 2-Propionyl-THP and 2-acetyl-THP are dominant odorants in Niamhom plants, with their carbonyl groups enabling Maillard-like reactions . The methyl groups in 2,2,6-trimethyl-THP lack such electrophilic character, likely rendering it odorless or less impactful in flavor chemistry.

- Carboxylated Derivatives: Enzymatic pathways utilize 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate derivatives (e.g., in Limosilactobacillus reuteri), where carboxyl groups enable substrate binding in N-acetyltransferases . The target compound’s non-polar methyl substituents preclude such biochemical roles, highlighting the importance of functional group polarity.

Aromatic and Flavor Properties

- Odor Thresholds :

Acyl-THP derivatives like 2-acetyl-3,4,5,6-THP and 2-propionyl-THP have low odor thresholds (≤1 ppb), making them critical in food aromas . Methyl substituents, being less volatile and lacking carbonyl conjugation, are unlikely to contribute similarly.

Data Tables

Table 2: Functional Group Impact

| Group | Example Compound | Role/Property |

|---|---|---|

| Acyl (C=O) | 6-Acetyl-THP | Flavor enhancement, low odor threshold |

| Carboxylate | THP-2,6-dicarboxylate | Enzyme substrate in lysine metabolism |

| Methyl (CH₃) | 2,2,6-Trimethyl-THP | Steric hindrance, reduced polarity |

Activité Biologique

2,2,6-Trimethyl-2,3,4,5-tetrahydropyridine (TMTHP) is a nitrogen-containing heterocyclic compound with significant biological activity. This compound has garnered attention due to its potential applications in pharmacology, particularly in antimicrobial and anticancer research. Its unique structure allows for various chemical transformations that enhance its biological properties.

TMTHP has the molecular formula and is characterized by three methyl groups at positions 2 and 6 of the tetrahydropyridine ring. This structure contributes to its reactivity and interaction with biological targets.

The biological activity of TMTHP is attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs) and decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), which are crucial in cell cycle regulation and bacterial cell wall synthesis, respectively .

Antimicrobial Activity

TMTHP exhibits promising antimicrobial properties against various bacterial strains. Studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : TMTHP derivatives have shown MIC values comparable to standard antibiotics like ciprofloxacin against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| TMTHP | S. aureus | 0.12 |

| TMTHP | E. coli | 0.12 |

| TMTHP | Bacillus subtilis | 0.12 |

Anticancer Activity

Research indicates that TMTHP may possess anticancer properties by inducing apoptosis in cancer cells. The compound has been evaluated in various cancer models, showing effectiveness in inhibiting tumor growth through mechanisms involving oxidative stress and apoptosis pathways .

Neuroprotective Effects

TMTHP has been investigated for its neuroprotective effects, particularly in models of neuroinflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species in glial cells activated by lipopolysaccharides (LPS) .

Case Studies

1. Antimicrobial Efficacy Study

In a comparative study involving TMTHP and standard antibiotics, TMTHP derivatives demonstrated significant antibacterial activity against resistant strains of bacteria such as Staphylococcus epidermidis. The study highlighted the potential of TMTHP as a lead compound for developing new antimicrobial agents .

2. Neuroinflammation Model

A study evaluated the effects of TMTHP on C6 glioma cells activated with LPS. The results indicated that TMTHP significantly reduced nitric oxide production (IC50 = 80.97 µM), suggesting its potential use in treating neuroinflammatory diseases .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activities of TMTHP:

Méthodes De Préparation

Reaction Mechanism and Conditions

The cyclization mechanism involves the elimination of ammonia and water, forming the conjugated double bond in the tetrahydropyridine ring. Key parameters include:

-

Temperature : The patent specifies temperatures exceeding 120°C, with optimal conversion at 170–220°C. For a methylated diamine, higher temperatures (180–210°C) may be necessary to overcome steric hindrance from the methyl groups.

-

Solvent : Reactions proceed in polar aprotic solvents (e.g., hexadecane) to facilitate heat transfer and minimize side reactions.

-

Time : Conversion rates correlate with duration; 12–16 hours yield 45–95% product in prototype systems.

A hypothetical adaptation for 2,2,6-trimethylpentanediamine might involve refluxing in hexadecane at 200°C for 18 hours, though experimental validation is required to determine exact yields.

Dehydration of N-Substituted Piperidinols

CN101696187B outlines a route to N-substituted-1,2,3,6-tetrahydropyridines via phosphoric acid-catalyzed dehydration of 4-piperidinols. For 2,2,6-trimethyl derivatives, this method could be modified by using a methyl-substituted piperidinol precursor.

Synthetic Pathway

-

Precursor Synthesis : 2,2,6-Trimethyl-4-piperidinol would serve as the starting material, synthesized via reductive amination of a triketone or Grignard addition to a nitrile.

-

Dehydration : Heating the piperidinol with 85% phosphoric acid at 180–190°C induces dehydration, forming the tetrahydropyridine ring.

-

Workup : Adjusting the pH to 9 with NaOH and extracting with toluene isolates the product.

Table 1: Hypothetical Reaction Parameters for Dehydration Method

| Parameter | Value | Source Adaptation |

|---|---|---|

| Temperature | 180–190°C | |

| Catalyst | 85% H₃PO₄ | |

| Reaction Time | 2–3 hours | |

| Expected Yield | 70–85% (extrapolated) | — |

Catalytic Hydrogenation of Pyridine Derivatives

Partial hydrogenation of pyridine derivatives offers a route to tetrahydropyridines. While CN104098508A focuses on full hydrogenation to piperidines, controlled hydrogenation of 2,2,6-trimethylpyridine could yield the target compound.

Hydrogenation Conditions

-

Selectivity Challenge : Over-hydrogenation to piperidine must be mitigated by monitoring reaction progress.

For example, hydrogenating 2,2,6-trimethylpyridine at 120°C and 3.5 MPa for 8 hours might achieve partial saturation, though catalyst poisoning or modified supports could enhance selectivity.

Alkylation of Tetrahydropyridine Intermediates

Introducing methyl groups via alkylation post-cyclization is another viable strategy. For instance, 2,3,4,5-tetrahydropyridine could undergo Friedel-Crafts alkylation with methyl chloride in the presence of AlCl₃.

Regioselectivity Considerations

-

Position 2 : Electron-rich carbons adjacent to the nitrogen are prone to electrophilic attack, favoring 2-methylation.

-

Position 6 : Steric effects may limit methylation, necessitating excess reagent or elevated temperatures.

This method risks over-alkylation, requiring precise stoichiometric control.

Leuckart-Wallach Reaction with Methylated Ketones

The Leuckart reaction converts ketones to amines using ammonium formate. Applying this to 2,2,6-trimethylcyclohexanone could yield the target compound through cyclization and reduction.

Reaction Steps

-

Cyclohexanone Derivative : Synthesize 2,2,6-trimethylcyclohexanone via aldol condensation.

-

Ammonium Formate Treatment : Heat with excess ammonium formate at 150–200°C to form the imine intermediate.

-

Acid Hydrolysis : Convert the imine to the amine, followed by ring expansion to tetrahydropyridine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2,6-trimethyl-2,3,4,5-tetrahydropyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation of tetrahydropyridine precursors. For example, 6-alkyl-2,3,4,5-tetrahydropyridines are synthesized via nucleophilic substitution or condensation reactions using alkyl halides or Grignard reagents. Reaction optimization includes controlling temperature (e.g., reflux in ethanol), catalytic agents (e.g., potassium hydroxide), and purification via column chromatography. Yields exceeding 90% have been reported for similar compounds by adjusting stoichiometry and solvent polarity . Characterization via H NMR, C NMR, and HRESIMS confirms structural integrity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm), while C NMR confirms carbon frameworks.

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : Validates molecular weight (e.g., [M+H] peaks) with precision <5 ppm error .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for volatile derivatives, as demonstrated for 2-ethyl-tetrahydropyridine analysis in complex matrices like wine .

Q. What safety protocols are critical when handling tetrahydropyridine derivatives in the laboratory?

- Methodological Answer : Based on analogous compounds (e.g., 2,2':6',2''-terpyridine), precautions include:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Emergency Procedures : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) and transition states for reactions like hydrogenation or alkylation. Thermodynamic data from NIST (e.g., enthalpy of formation) can validate simulations . For enantioselective synthesis, chiral catalysts (e.g., BINOL-derived ligands) are computationally screened to predict enantiomeric excess .

Q. How can contradictions in biological activity data for tetrahydropyridine derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay variability. Strategies include:

- Standardized Protocols : Follow CLSI guidelines for antifungal testing, ensuring consistent inoculum sizes and incubation times .

- Purity Verification : Use HPLC (>95% purity) to exclude impurities affecting activity.

- Dose-Response Curves : Establish EC values across multiple replicates to confirm reproducibility .

Q. What structural modifications enhance the antifungal activity of 6-alkyl-tetrahydropyridines?

- Methodological Answer : Increasing alkyl chain length (e.g., C15 to C18) improves lipophilicity, enhancing membrane penetration in fungal cells. Structure-Activity Relationship (SAR) studies show that longer chains (e.g., 6-octadecyl derivatives) exhibit lower MIC values (e.g., 2 µg/mL against Candida albicans) compared to shorter chains .

Q. What challenges exist in achieving enantioselective synthesis of this compound?

- Methodological Answer : Key challenges include:

- Steric Hindrance : Bulky substituents (e.g., 2,6-dimethyl groups) limit catalyst accessibility.

- Chiral Induction : Asymmetric hydrogenation using Ru-BINAP catalysts requires precise control of pressure and temperature to avoid racemization.

- Analytical Validation : Chiral HPLC or polarimetry confirms enantiopurity, with reported enantiomeric excesses >90% for related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.